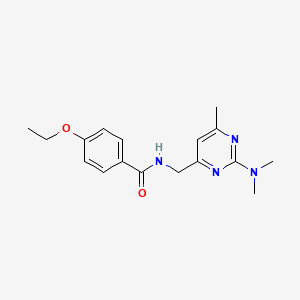

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethoxybenzamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a dimethylamino group, which is a functional group consisting of a nitrogen atom attached to two methyl groups and to the rest of the molecule .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, N-methylated polypeptides can be synthesized via the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The polymerization and the resulting polymers are significantly affected by the steric demand of both the initiators and the monomers .Molecular Structure Analysis

The molecular structure of “N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethoxybenzamide” would be complex due to the presence of multiple functional groups and a heterocyclic ring. The structure would be influenced by factors such as the steric demand of the groups attached to the molecule .Chemical Reactions Analysis

The chemical reactivity of “N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethoxybenzamide” would be influenced by the presence of the dimethylamino group and the pyrimidine ring. N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethoxybenzamide” would depend on its molecular structure. For instance, DMAPAA™-MHQ, a cationic amide monomer with high hydrolysis resistance, has a much stronger base strength (Pka=10.35) than DMAEA™ and dimethylaminoethyl methacrylate .Aplicaciones Científicas De Investigación

- Polymer Nanocarriers : Researchers have investigated the use of this compound in designing polymer-based nanocarriers for drug delivery. For instance, an amphiphilic block copolymer comprising a biocompatible poly(ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block was modified with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains. These cationic amphiphilic copolymers self-assembled into nanosized micelles, which were loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin. These drug-loaded nanoparticles could potentially serve as efficient drug delivery systems .

- Micelleplex Formation : The same polymer nanocarriers mentioned above were further used to form micelleplexes in aqueous media through electrostatic interactions with DNA. These nanoaggregates allow simultaneous DNA and drug co-delivery, which is crucial for synergistic cancer therapy .

- Stimuli-Responsive Copolymers : Researchers have explored the synthesis and self-assembly behavior of poly(2-(dimethylamino)ethyl methacrylate-co-(oligo ethylene glycol)methacrylate) copolymers. These double hydrophilic random copolymers can be partially post-polymerization functionalized by quaternization. Such responsive materials find applications in drug delivery, diagnostics, and tissue engineering .

- Polymerization Yield Optimization : The compound has been incorporated into nanogels. Researchers systematically studied the effects of polymerization media, concentrations of ethylene dimethacrylate (EDMA), initiator, and surfactant on the preparation and properties of PDMAEMA-EDMA nanogels. Higher EDMA concentrations led to increased polymerization yield .

- Advances in Nanomaterials : The compound belongs to the special issue on “Advances in Nanomaterials for Biomedical Applications.” Its potential as a multifunctional material in biomedical contexts is being explored .

- In Vitro Evaluations : Initial in vitro evaluations have been performed to assess the suitability of these novel polymer nanocarriers for drug delivery. Researchers investigate factors like metabolic activity and cellular response .

Drug Delivery Systems

Gene Delivery

Responsive Materials

Nanogels

Biomedical Applications

Metabolic Activity Studies

Direcciones Futuras

The future directions for research on “N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethoxybenzamide” could involve exploring its potential applications in various fields. For instance, amine-containing organo-soluble (meth)acrylic copolymers are effective dispersant viscosity modifiers for lubricating oils . Additionally, N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization .

Propiedades

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-5-23-15-8-6-13(7-9-15)16(22)18-11-14-10-12(2)19-17(20-14)21(3)4/h6-10H,5,11H2,1-4H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJPZXZFNKHRKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=C2)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-ethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2890119.png)

![N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2890122.png)

![1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea](/img/structure/B2890124.png)

![N-(2,3-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890134.png)